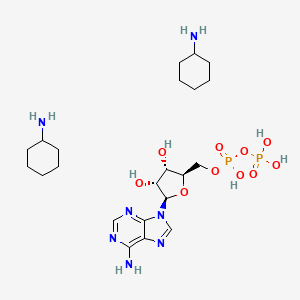
D-RIBULOSE 1 5-BISPHOSPHATE SODIUM SALT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Ribulose 1,5-bisphosphate sodium salt, also known as RuDP, is a component of the Calvin cycle . It is metabolized into glycerate 3-phosphate (G3P) by the enzyme ribulose bisphosphate carboxylase/oxygenase (RuBisCO) . RuDP is used to identify, differentiate, and characterize RuBisCO .
Synthesis Analysis
The synthesis of D-Ribulose 1,5-bisphosphate sodium salt is closely related to the Calvin-Benson-Bassham (CBB) cycle . The CBB cycle involves the fixation of atmospheric carbon dioxide (CO2) and plays a key role in plant metabolism by providing metabolic intermediates for starch and sucrose biosynthesis . The first step of the cycle involves the enzyme RuBisCO, which catalyzes the incorporation of inorganic carbon into 3-phosphoglyceric acid (3PGA) . The following steps include ten enzymes that catalyze the regeneration of RuBP, the substrate of RuBisCO .
Molecular Structure Analysis
The molecular structure of D-Ribulose 1,5-bisphosphate sodium salt is represented by the empirical formula C5H12O11P2 · xNa+ · yH2O . The molecular weight of the compound is 310.09 (anhydrous free acid basis) .
Chemical Reactions Analysis
D-Ribulose 1,5-bisphosphate sodium salt is involved in the Calvin cycle, where it is metabolized into glycerate 3-phosphate (G3P) by the enzyme RuBisCO .
Physical And Chemical Properties Analysis
D-Ribulose 1,5-bisphosphate sodium salt is a white powder . It is soluble in water, with a solubility of approximately 50 mg/mL, producing a clear, colorless to light yellow solution . The compound should be stored at a temperature of -20°C .
Mécanisme D'action
The mechanism of action of D-Ribulose 1,5-bisphosphate sodium salt is primarily through its role in the Calvin cycle . It is metabolized into glycerate 3-phosphate (G3P) by the enzyme RuBisCO . RuBisCO catalyzes the incorporation of inorganic carbon into 3-phosphoglyceric acid (3PGA), and the subsequent steps involve ten enzymes that catalyze the regeneration of RuBP, the substrate of RuBisCO .
Safety and Hazards
D-Ribulose 1,5-bisphosphate sodium salt is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection . It should be used only in a well-ventilated area or outdoors .
Propriétés
Numéro CAS |
108321-97-7 |
|---|---|
Formule moléculaire |
C5H8Na4O11P2 |
Poids moléculaire |
398.017022 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













